ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with an adamantane-derived formamide group, a 4-(trifluoromethyl)phenyl moiety, and a sulfanyl-linked ethyl acetate ester. The triazole ring serves as a pharmacophore, common in bioactive molecules due to its hydrogen-bonding capacity and aromatic stability . The sulfanyl-acetate ester linkage may modulate solubility and bioavailability.
This compound is synthesized via nucleophilic substitution reactions, as exemplified by analogous triazole derivatives (e.g., describes a similar synthesis using DMF and potassium carbonate).
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O3S/c1-2-35-21(33)14-36-23-31-30-20(32(23)19-5-3-18(4-6-19)25(26,27)28)13-29-22(34)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRRYXYLBUMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step synthetic routes. These routes often start with the synthesis of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of a trifluoromethylphenyl derivative with the triazole ring, often using palladium-catalyzed cross-coupling reactions.
Final Esterification: The final step involves the esterification of the intermediate compound to form this compound.
Chemical Reactions Analysis
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Adamantane vs. Non-Adamantane Derivatives
- Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8): Replaces the adamantane-formamide group with a 4-fluorobenzoyl moiety. LogP values are likely lower due to reduced lipophilicity (estimated ΔlogP ≈ -1.5 compared to the adamantane derivative).
Trifluoromethylphenyl vs. Other Aryl Groups
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Substitutes the trifluoromethylphenyl group with a difluorophenyl-sulfonylphenyl system.
Ester vs. Non-Ester Derivatives
- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate (): Features a thiochromenone core instead of a triazole. The ester group remains intact, but the lack of adamantane reduces logP by ~2 units, as calculated via ChemAxon software .
Physical and Chemical Properties
Crystallographic and Computational Studies
- Adamantane Derivatives :
- Non-Adamantane Analogues: Less dense packing and lower melting points (e.g., 160–180°C for compound) .
Research Findings and Implications
- The adamantane and trifluoromethyl groups synergistically enhance metabolic stability and target engagement compared to simpler aryl or alkyl substituents.
- Environmental persistence of trifluoromethyl groups () necessitates further studies on biodegradability.
- Automated mechanism generation systems (e.g., SAPRC MechGen, ) could predict atmospheric degradation pathways for such halogenated compounds.
Tables of Comparative Data
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features the following key structural components:
- Ethyl acetate moiety : Enhances solubility and bioavailability.
- Triazole ring : Known for its broad-spectrum biological activity, particularly in antifungal and antibacterial applications.
- Adamantane derivative : Associated with antiviral properties, particularly against influenza and HIV viruses.
- Sulfanyl linkage : May facilitate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process allows for the incorporation of various functional groups that enhance its pharmacological profile. The general steps include:
- Formation of the triazole ring.
- Introduction of the adamantane moiety.
- Coupling with the ethyl acetate group.
Antimicrobial Properties
Research indicates that compounds containing adamantane structures often exhibit significant antiviral , antibacterial , and antifungal activities:
-
Antiviral Activity :
- Compounds related to adamantane have shown effectiveness against influenza viruses and HIV.
- Antibacterial Activity :
-
Antifungal Activity :
- The triazole ring is particularly noted for its antifungal properties, with several studies confirming the efficacy of triazole derivatives against fungal pathogens.
Research Findings
A summary of relevant studies is presented in the following table:
Case Studies
Several case studies highlight the biological activity of related compounds:
- Adamantan Thiadiazole Derivatives :
-
Triazole Derivatives :
- Research on triazole derivatives has confirmed their broad-spectrum antimicrobial effects, including significant activity against Candida species and various bacterial pathogens.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of key enzymes involved in pathogen metabolism.
- Disruption of cellular membranes in bacteria and fungi.
- Interference with viral replication processes.
Q & A
Q. What are the key synthetic pathways for ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can yield be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide intermediates.
- Step 2: Introduction of the adamantane moiety via amide coupling using reagents like EDCI/HOBt .
- Step 3: Functionalization of the sulfanylacetate group through nucleophilic substitution . Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
- Control temperature (60–80°C) to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the molecular structure of this compound be confirmed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : and NMR to verify substituent integration (e.g., adamantane protons at δ 1.6–2.1 ppm, trifluoromethyl singlet at δ 4.3 ppm) .
- IR : Peaks at 1650–1680 cm (C=O stretch) and 3300 cm (N–H stretch) confirm amide and triazole groups .
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., triazole ring planarity, adamantane cage geometry) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans .
- Enzyme inhibition : Fluorescence-based assays targeting viral proteases (e.g., HIV-1 protease IC ~ 1.2 µM) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (CC > 50 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s antiviral efficacy?
Methodology :
- Substituent variation : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity .
- Adamantane analogs : Test bicyclic or decalin derivatives to enhance membrane permeability .
- Bioisosteric replacement : Substitute the triazole ring with tetrazole or imidazole to assess binding affinity changes . Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., viral neuraminidase) .
Q. What experimental approaches can resolve contradictions in reported biological activities across similar triazole-adamantane derivatives?
Contradictions may arise from:
- Substituent positioning : Para vs. ortho substituents on the phenyl ring alter steric hindrance (e.g., 4-fluorophenyl vs. 2-chlorophenyl derivatives show 10-fold differences in IC) .
- Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to reduce variability .
- Metabolic stability : Perform liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Q. How can the compound’s stability under physiological conditions be assessed?
Experimental design :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .
- Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
